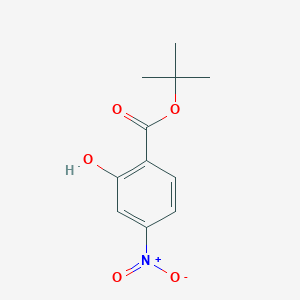

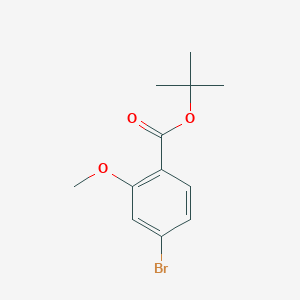

Tert-butyl 2-hydroxy-4-nitrobenzoate

Descripción general

Descripción

Tert-butyl 2-hydroxy-4-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It is used for research purposes .

Synthesis Analysis

The synthesis of Tert-butyl 2-hydroxy-4-nitrobenzoate involves the reaction of benzoic acid with tert-butanol in the presence of DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide). The reaction mixture is stirred at room temperature for 20 hours. The resulting mixture is then diluted with ethyl acetate and washed with various solutions. The organic layer is dried with magnesium sulfate, filtered, and evaporated. The residue is purified by column chromatography to yield the compound .Molecular Structure Analysis

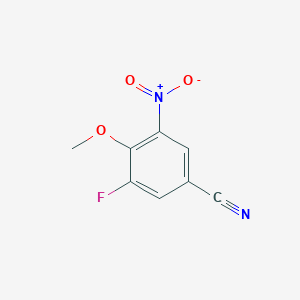

The molecular structure of Tert-butyl 2-hydroxy-4-nitrobenzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI Key for this compound is O=C(OC©©C)C1=CC=C(N+=O)C=C1O .Aplicaciones Científicas De Investigación

Photolytic Reactions

The compound has been studied for its behavior under photolytic conditions. Döpp (1971) investigated the photolysis of o-nitro-tert.-butylbenzenes, revealing their conversion into 1-hydroxy-3.3-dimethyl-2(3H)-indolones, which is relevant to understanding the photochemical mechanisms of similar compounds (Döpp, 1971).

Electrochemical Properties

Jorge and Stradiotto (1996) explored the electrochemical behavior of butyl nitrobenzoate compounds, including tert-butyl derivatives. They observed a two-step reduction process, offering insights into the electrochemical properties of these compounds (Jorge & Stradiotto, 1996).

Antioxidant and Stabilizing Roles

Carloni et al. (1993) examined the reactions of tert-butylbenzoate derivatives with nitroxides, which are relevant for understanding their role as antioxidants and light stabilizers in various materials (Carloni et al., 1993).

Magnetic Interaction Studies

Jung et al. (2009) focused on the magnetic interactions of copper dimers with tert-butyl nitroxide radicals. This research provides valuable data on the long-distance magnetic interactions in these compounds, potentially useful in the field of molecular magnetism (Jung et al., 2009).

Hydrogen Bond Role in Organic Magnetic Materials

The work by Ferrer et al. (2001) on benzimidazole-based organic magnetic materials, involving tert-butyl derivatives, sheds light on the role of hydrogen bonds in these materials' magnetic properties (Ferrer et al., 2001).

Nucleophilic Hydroxylation Research

Brose et al. (1992) investigated the hydroxylation of aromatic nitro compounds with tert-butyl hydroperoxide, contributing to the broader understanding of chemical reactions involving tert-butyl derivatives (Brose et al., 1992).

Synthesis and Reactivity Studies

Research by Wang et al. (2018) on the synthesis of aminobenzophenones using tert-butyl nitrite demonstrates the reactivity and utility of tert-butyl derivatives in organic synthesis (Wang et al., 2018).

Supramolecular Chemistry Applications

Yushkova et al. (2012) explored the use of tert-butylthiacalix[4]arenes, including their interaction with 3-nitrobenzoic acids, in the formation of supramolecular self-assembles. This research has implications for the development of advanced materials and molecular recognition (Yushkova et al., 2012).

Radical Trapping and Antioxidant Studies

Maples et al. (2001) compared the radical trapping abilities of various nitrones, including tert-butyl derivatives, providing valuable information on their potential use as antioxidants (Maples et al., 2001).

Propiedades

IUPAC Name |

tert-butyl 2-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYASOVEQTTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxy-4-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1401593.png)

![Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1401598.png)